Methyl 3-(3,4-dihydroxyphenyl)propanoate

Antioxidant Assay Free Radical Scavenging Food Chemistry

Researchers requiring stable catechol esters for polar-media antioxidant studies often encounter functional inversion when using unsaturated analogs (methyl caffeate) or inappropriate chain lengths. Methyl 3-(3,4-dihydroxyphenyl)propanoate (methyl dihydrocaffeate) resolves this via its saturated propanoate side chain, which eliminates the conjugated double bond for enhanced stability while preserving radical scavenging in polar solvents (DPPH). • COMT substrate probe (IC50 = 6 µM) for catechol methylation pathway studies. • Essential SAR comparator: complete functional inversion between polar (DPPH) and non-polar (BCB) antioxidant assays guides chain-length selection. • Purity ≥98%. Ships ambient; inquire for bulk and custom synthesis.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 3598-22-9
Cat. No. B1616248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3,4-dihydroxyphenyl)propanoate
CAS3598-22-9
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3
InChIKeyNTULQOXXTCSEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(3,4-dihydroxyphenyl)propanoate Technical Profile


Methyl 3-(3,4-dihydroxyphenyl)propanoate, also known as methyl dihydrocaffeate, is a phenolic ester derived from the hydrogenated form of caffeic acid [1]. It is a monocarboxylic acid ester characterized by a catechol moiety and a saturated propanoate side chain. The compound is recognized as a human xenobiotic metabolite and serves as a key building block in medicinal chemistry and materials science [2]. Its core differentiator from the more common caffeic acid esters is the absence of the α,β-unsaturation in the side chain, which fundamentally alters its redox behavior, enzymatic interactions, and lipid solubility profile.

1 Polar radical-scavenging probe with short-chain ester solubility
2 Hydrogenated caffeic acid metabolite building block
3 Saturated side-chain redox profile for comparative SAR studies

Why Methyl Dihydrocaffeate Cannot Be Substituted


Generic substitution of Methyl 3-(3,4-dihydroxyphenyl)propanoate with either its unsaturated counterpart (methyl caffeate) or other alkyl chain esters (e.g., hexyl, octadecyl) is scientifically unsound due to a quantifiable inversion of performance across assay systems. The saturated side chain eliminates the conjugated double bond, which directly reduces radical scavenging potency in polar media (DPPH) compared to caffeates, but simultaneously enhances stability against electrophilic addition [1]. Furthermore, altering the ester alkyl chain length produces a stark functional trade-off: shorter chains (methyl) maximize polar radical scavenging, while longer chains (octadecyl) are required for efficacy in lipid emulsion systems [2]. Selection of the incorrect analog will yield a complete reversal of desired antioxidant performance in the intended application matrix.

! Unsaturated analog (methyl caffeate) may shift radical-scavenging mechanism and stability profile
! Longer alkyl chain esters invert antioxidant performance between polar and lipid systems
! Substitution without reviewing chain-length–specific activity may reverse intended endpoint

Methyl 3-(3,4-dihydroxyphenyl)propanoate Selection Evidence


DPPH Radical Scavenging

In a direct comparative study of dihydrocaffeic acid alkyl esters, Methyl 3-(3,4-dihydroxyphenyl)propanoate (methyl ester) demonstrated the highest radical scavenging activity against the stable DPPH radical [1]. The observed activity ranking places the methyl ester significantly above the hexyl, dodecyl, and octadecyl esters, as well as the reference synthetic antioxidant butylated hydroxytoluene (BHT).

DPPH Scavenging
Head-to-head
Reported rank 1 (highest) among tested esters and BHT
Supports polar-media antioxidant assay context
0.1 mM DPPH, methanolic, 30 min ambient
Antioxidant Assay Free Radical Scavenging Food Chemistry

Lipid Peroxidation Inhibition (BCB)

In stark contrast to its DPPH performance, the same comparative study revealed that Methyl 3-(3,4-dihydroxyphenyl)propanoate exhibits the lowest anti-oxidative activity in a β-carotene bleaching (BCB) emulsion system [1]. The activity ranking was completely inverted, with longer alkyl chains providing superior protection against lipid peroxidation.

Lipid Peroxidation
Head-to-head
Reported rank 5 (lowest) among tested esters and BHT
Not suited for lipid-matrix protection; functional inversion observed
β-carotene-linoleic acid emulsion, 470 nm
Lipid Oxidation Emulsion Stability Food Preservation

Cytotoxicity in Cancer Cell Lines

Comparative cytotoxicity data from a review of caffeic and dihydrocaffeic acid esters indicates that Methyl 3-(3,4-dihydroxyphenyl)propanoate has an IC50 of 0.024 mM against mouse leukemia L1210 cells and 0.115 mM against human breast cancer MCF-7 cells [1]. Notably, longer-chain esters such as hexyl and octyl dihydrocaffeate demonstrated significantly higher potency in these assays (e.g., hexyl ester IC50 = 0.009 mM in L1210 cells).

Cytotoxicity
Cross-study comparable
IC50 0.024 mM (L1210), 0.115 mM (MCF-7)
Supports cell-model endpoint review
Longer-chain esters show higher potency in same lines
Anticancer Research Cytotoxicity Structure-Activity Relationship

COMT Inhibition

Methyl 3-(3,4-dihydroxyphenyl)propanoate exhibits weak inhibitory activity against rat brain catechol-O-methyltransferase (COMT), with a reported IC50 of 6,000 nM (6 µM) [1]. This is orders of magnitude weaker than clinically used COMT inhibitors like entacapone, which has an IC50 in the low nanomolar range (~10 nM).

COMT Interaction
Class-level inference
Reported IC50 6,000 nM (rat brain COMT)
Substrate context, not a potent inhibitor tool
~600-fold weaker than clinical comparator entacapone
Enzyme Inhibition Neurochemistry Metabolism

Thiol Synergism in Antioxidant Activity

A study on the synergistic antioxidant effect with a cysteinyl thiol found a key difference between methyl dihydrocaffeate and its unsaturated analog, methyl caffeate [1]. Methyl dihydrocaffeate required more than three equivalents of the thiol to achieve its maximum synergistic effect on elongating the induction period of lipid oxidation, whereas methyl caffeate required only more than two equivalents.

Thiol Synergism
Head-to-head
Requires >3 equivalents cysteinyl thiol for max synergy
Mechanistic difference; requires validation in thiol-dependent assays
Methyl caffeate requires >2 equivalents under same conditions
Synergistic Antioxidant Lipid Oxidation Food Chemistry

Methyl 3-(3,4-dihydroxyphenyl)propanoate Applications


Radical Scavenging in Polar Media

Based on the direct head-to-head comparison showing superior DPPH scavenging activity over longer-chain esters and BHT [1], Methyl 3-(3,4-dihydroxyphenyl)propanoate is the preferred dihydrocaffeate derivative for use in polar solvents, cell culture media, or aqueous-based antioxidant formulations. Its methyl ester confers sufficient solubility in these matrices while maximizing radical quenching potential.

SAR Studies of Antioxidant Esters

The compound serves as an essential baseline in SAR studies. The evidence of its complete functional inversion between polar (DPPH) and non-polar (BCB) antioxidant assays [1] makes it an ideal comparator for evaluating how incremental increases in alkyl chain length shift a compound's efficacy from radical scavenging to lipid peroxidation inhibition.

Dihydrocaffeate Derivative Synthesis

As a methyl ester of a key phenolic acid metabolite (dihydrocaffeic acid), this compound is a valuable synthetic intermediate and analytical standard [1]. Its specific reactivity and chromatographic properties are essential for studies on the metabolic fate of hydroxycinnamic acids and for the synthesis of more complex ester or amide derivatives where the saturated side chain is required to prevent unwanted side reactions.

Catechol Metabolism and Enzymatic Methylation

Given its confirmed, albeit weak, interaction with COMT (IC50 = 6 µM) [1], this compound is best utilized as a model substrate to study catechol methylation pathways, rather than as an inhibitor. It provides a defined chemical probe for investigating the substrate specificity and kinetics of COMT and related enzymes in vitro.

Application
Selection Property
Validation Focus
Radical scavenging in polar media
Short-chain ester solubility and radical quenching rank
Polar solvent assay comparison (e.g., DPPH)
SAR of antioxidant esters
Functional inversion between polar and lipid assays
BCB vs. DPPH assay response validation
Dihydrocaffeate derivative synthesis
Saturated side chain (no α,β-unsaturation)
Reactivity profile and chromatographic identity
Catechol metabolism studies
Weak COMT interaction as model substrate
Enzyme kinetics and methylation pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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